molecular formula C7H12O2 B2467613 1-(1-Hydroxycyclobutyl)propan-2-one CAS No. 1897761-47-5

1-(1-Hydroxycyclobutyl)propan-2-one

Cat. No.: B2467613
CAS No.: 1897761-47-5
M. Wt: 128.171
InChI Key: HMMBSPTUQCSBCX-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclobutyl)propan-2-one is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol This compound features a cyclobutyl ring substituted with a hydroxy group and a propan-2-one moiety

Scientific Research Applications

1-(1-Hydroxycyclobutyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has several hazard statements including H227, H315, H319, and H335 . These indicate that it is a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with a suitable reagent to introduce the hydroxy group at the 1-position, followed by the addition of a propan-2-one moiety . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(1-Hydroxycyclobutyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide . The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and carbonyl group in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(1-Hydroxycyclobutyl)propan-2-one can be compared with other similar compounds such as:

    Cyclobutanone: Lacks the hydroxy and propan-2-one moieties, making it less versatile in chemical reactions.

    1-Hydroxycyclobutanone: Contains only the hydroxy group, lacking the propan-2-one moiety.

    Propan-2-one (Acetone): Lacks the cyclobutyl ring and hydroxy group, making it a simpler molecule with different reactivity.

Properties

IUPAC Name

1-(1-hydroxycyclobutyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)5-7(9)3-2-4-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMBSPTUQCSBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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